Thionazin-d10
Overview
Description
Preparation Methods
Thionazin-d10 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the reaction of O,O-diethyl phosphorothioate with 2-chloropyrazine in the presence of a deuterium source . The reaction conditions include the use of solvents such as cyclohexane and the application of heat to facilitate the reaction . Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Thionazin-d10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and other reduced sulfur compounds .
Scientific Research Applications
Thionazin-d10 is extensively used in scientific research due to its stable isotopic labeling. In chemistry, it is used as a reference standard in analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) . In biology and medicine, this compound is used in metabolic studies to trace the pathways and interactions of phosphorothioate compounds. It is also employed in environmental research to study the degradation and persistence of pesticides and other chemicals in various ecosystems. Additionally, this compound finds applications in industrial research for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thionazin-d10 involves its interaction with specific molecular targets and pathways. As a phosphorothioate compound, it can inhibit certain enzymes by binding to their active sites and interfering with their catalytic functions . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific context and application of this compound .
Comparison with Similar Compounds
Thionazin-d10 is unique among similar compounds due to its stable isotopic labeling, which makes it particularly useful in research applications. Similar compounds include other phosphorothioate esters such as O,O-Diethyl O-2-pyrazinyl phosphorothioate and O,O-Diethyl O-pyrazinyl phosphorothioate . These compounds share similar chemical structures and properties but lack the isotopic labeling that distinguishes this compound . The stable isotopic labeling of this compound allows for more precise and accurate tracing in various analytical and research applications .
Properties
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethoxy)-pyrazin-2-yloxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2O3PS/c1-3-11-14(15,12-4-2)13-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVDMKJLOCGUBJ-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC=CN=C1)OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746789 | |
Record name | O,O-Bis[(~2~H_5_)ethyl] O-pyrazin-2-yl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-39-0 | |
Record name | O,O-Bis[(~2~H_5_)ethyl] O-pyrazin-2-yl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-39-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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